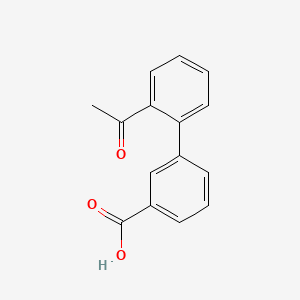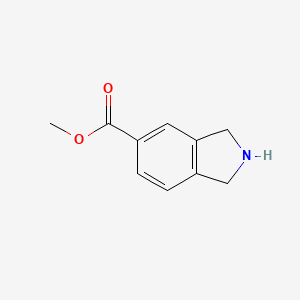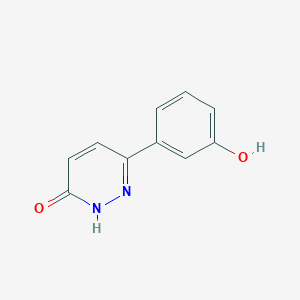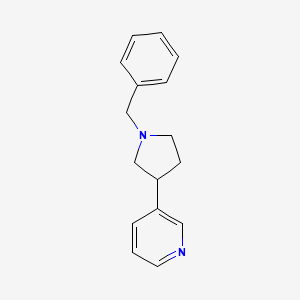
3-(2-Acetylphenyl)benzoic acid
Vue d'ensemble
Description
3-(2-Acetylphenyl)benzoic acid is an organic compound with the molecular formula C15H12O3 and a molecular weight of 240.26 g/mol .
Molecular Structure Analysis
The molecular structure of 3-(2-Acetylphenyl)benzoic acid consists of a benzene ring attached to a carboxyl group and an acetyl group .Physical And Chemical Properties Analysis
3-(2-Acetylphenyl)benzoic acid is a crystalline, colorless solid . It has a molecular weight of 240.26 g/mol .Applications De Recherche Scientifique
Chemical Research
3-(2-Acetylphenyl)benzoic acid is often used in chemical research due to its unique structure and properties . It’s a building block in the synthesis of various complex molecules. Its molecular weight is 240.26 .
Pharmaceutical Testing
This compound is used in pharmaceutical testing . High-quality reference standards are essential for accurate results in pharmaceutical research and development .
Biosynthesis of Phenolic Antioxidants
The compound is a benzoic acid derivative, which are the building blocks of most of the phenolic compounds in foods . These phenolic compounds are important in the biosynthesis of phenolic antioxidants .
Cardiac and Hepatocyte Research
There is some evidence that derivatives of this compound may have effects on cardiac white blood cell concentration, pulmonary edema, and hepatocyte injury .
Material Science
In material science, this compound could potentially be used in the development of new materials due to its unique chemical structure .
Chromatography
In chromatography, 3-(2-Acetylphenyl)benzoic acid could potentially be used as a standard for calibration and method development .
Mécanisme D'action
Target of Action
It’s known that phenolic compounds, which this compound is a part of, often interact with proteins, enzymes, and cell membranes, altering their structure and function .
Mode of Action
Phenolic compounds generally exert their effects through various mechanisms, such as antioxidant activity, enzyme inhibition, and interaction with cell signaling pathways . More research is needed to elucidate the specific interactions of this compound with its targets.
Biochemical Pathways
Phenolic compounds like 3-(2-Acetylphenyl)benzoic acid are biosynthesized in plants through the shikimate and phenylpropanoid pathways . These pathways are responsible for the production of a wide variety of secondary metabolites, including flavonoids, tannins, and lignans
Pharmacokinetics
The pharmacokinetics of phenolic compounds can be influenced by factors such as their chemical structure, the presence of functional groups, and the characteristics of the biological system in which they are present .
Result of Action
Phenolic compounds are known to exert a variety of biological effects, including antioxidant, anti-inflammatory, and antimicrobial activities
Action Environment
The action, efficacy, and stability of 3-(2-Acetylphenyl)benzoic acid can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, potentially influencing its solubility, absorption, and interaction with targets . Additionally, factors such as temperature and the presence of other compounds can also influence its stability and activity .
Propriétés
IUPAC Name |
3-(2-acetylphenyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O3/c1-10(16)13-7-2-3-8-14(13)11-5-4-6-12(9-11)15(17)18/h2-9H,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFBSKLBJUOTUOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC=C1C2=CC(=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00602462 | |
| Record name | 2'-Acetyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00602462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Acetylphenyl)benzoic acid | |
CAS RN |
870245-77-5 | |
| Record name | 2'-Acetyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00602462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3,7-Bis(dimethylamino)-10H-phenothiazin-10-yl]ethan-1-one](/img/structure/B1341998.png)







![N,N-Dimethyl(2-methyl-1H-pyrrolo[2,3-B]pyridin-3-YL)methanamine](/img/structure/B1342034.png)



![2-Fluorobenzo[d]thiazol-6-amine](/img/structure/B1342049.png)
